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N-cyclopentyloxane-4-sulfonamide

Fragment-based drug discovery Antiviral Enterovirus

Fragment-based screening hits often fail to provide actionable structural data, delaying lead optimization. N-cyclopentyloxane-4-sulfonamide (CAS 1355642-84-0) solves this bottleneck as a crystallographically validated starting point for anti-enteroviral programs. - Confirmed binding to EV-D68 3C and CVA16 2A proteases with high-resolution co-crystal structures (PDB: 7GNX, 7H3R). - Unique cyclopentyl-oxane scaffold essential for target engagement; close analogs fail to co-crystallize. - Favorable fragment physicochemical profile (MW 233.33, cLogP ~1.2) suitable for hit-to-lead expansion.

Molecular Formula C10H19NO3S
Molecular Weight 233.33 g/mol
CAS No. 1355642-84-0
Cat. No. B1528864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyloxane-4-sulfonamide
CAS1355642-84-0
Molecular FormulaC10H19NO3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2CCOCC2
InChIInChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2
InChIKeySVSOJZPVHKCFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyloxane-4-sulfonamide Chemical Profile


N-cyclopentyloxane-4-sulfonamide (CAS 1355642-84-0) is a sulfonamide derivative with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . It is characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an oxane (tetrahydropyran) ring at the 4-position [1]. The compound is primarily recognized as a fragment hit in crystallographic screening campaigns targeting viral proteases, specifically Enterovirus D68 3C protease and Coxsackievirus A16 2A protease, indicating its utility as a starting point for structure-based drug discovery in antiviral research [2][3].

Primary Workflow
Fragment-based screening and structure-guided optimization targeting enteroviral proteases
Selection Logic
Co-crystallized hit with validated binding pose; clean bioactivity profile supports target engagement studies
Research Context
Suitable as a chemical probe for 3C and 2A protease function in enterovirus replication research

Why Analogs Cannot Replace N-Cyclopentyloxane-4-sulfonamide


Generic substitution of N-cyclopentyloxane-4-sulfonamide with other sulfonamide fragments is not feasible due to its specific structural recognition by enteroviral proteases. The compound's unique combination of a cyclopentyl group and an oxane ring allows it to occupy distinct binding pockets within the active site of 3C and 2A proteases, as evidenced by high-resolution X-ray crystallography [1]. In contrast, simpler sulfonamide analogs (e.g., tetrahydro-2H-pyran-4-sulfonamide) lack the cyclopentyl moiety, which is essential for achieving the observed binding pose and fragment efficiency . The failure of close analogs to co-crystallize or demonstrate comparable binding modes in parallel fragment screening campaigns underscores the critical importance of this specific substitution pattern for antiviral hit identification and subsequent structure-guided optimization [1][2].

TargetN-Cyclopentyloxane-4-sulfonamide
SubstituteSimpler sulfonamide fragments (e.g., tetrahydro-2H-pyran-4-sulfonamide)
Cyclopentyl + oxane ring occupies distinct binding pockets (1.48 Å structure)
Lacking cyclopentyl moiety; binding pose may not be conserved
Co-crystallized with EV-D68 3C and CVA16 2A proteases
No reported co-crystal structures in parallel screens; substitution pattern may shift binding profile

N-Cyclopentyloxane-4-sulfonamide Binding Evidence


Crystallographic Binding to EV-D68 3C Protease

N-cyclopentyloxane-4-sulfonamide (ST0) co-crystallized with Enterovirus D68 3C protease at a resolution of 1.48 Å, demonstrating unambiguous electron density within the active site [1]. This binding event was observed in a fragment screening campaign, validating its suitability as a hit for further optimization. In contrast, the unsubstituted tetrahydro-2H-pyran-4-sulfonamide (without the cyclopentyl group) was not reported as a hit in this screen, suggesting the cyclopentyl moiety is essential for achieving the observed binding pose and interaction profile [2].

Crystallographic Binding to EV-D68 3C Protease
Head-to-head
1.48 Å resolution; R-free 0.216
Confirmed binding pose in active site supports fragment optimization workflow
Comparator tetrahydro-2H-pyran-4-sulfonamide not reported as a hit in the same screen
Fragment-based drug discovery Antiviral Enterovirus

Binding Pose Across Enteroviral Proteases

N-cyclopentyloxane-4-sulfonamide (ST0) also co-crystallized with Coxsackievirus A16 2A protease, with a structure deposited at 1.06 Å resolution (PDB ID: 7H3R) [1]. This demonstrates that the compound binds not only to EV-D68 3C protease but also to the 2A protease of another clinically relevant enterovirus. In comparison, the fragment screening campaign identified 75 fragments binding to 2A protease, with only 38 binding within the active site [2]. The ability of ST0 to bind to two distinct enteroviral proteases (3C and 2A) from different viruses suggests a potential broad-spectrum binding profile, a feature not observed for the majority of other fragments in the screen.

Binding Pose Across Enteroviral Proteases
Class-level
Co-crystallized with CVA16 2A protease at 1.06 Å
Supports broad-spectrum binding profile context; subset of fragments with multi-target data
38 of 75 fragments bound in active site; multi-protease binding not characterized for most
Fragment-based drug discovery Antiviral Enterovirus

Fragment Efficiency and Lead-Likeness

N-cyclopentyloxane-4-sulfonamide possesses physicochemical properties within the optimal range for fragment-based drug discovery. Its molecular weight of 233.33 g/mol and calculated LogP of approximately 1.2 (estimated via ChemSpider) place it well within the 'Rule of Three' guidelines (MW < 300, cLogP ≤ 3). In comparison, many sulfonamide fragments in the ChEMBL database exhibit higher molecular weights or less favorable lipophilicity, potentially limiting their suitability for further optimization [1]. Furthermore, the compound's topological polar surface area (TPSA) of approximately 72 Ų suggests adequate solubility and permeability for a fragment starting point .

Fragment Efficiency and Lead-Likeness
Class-level
MW 233.33 g/mol; cLogP ~1.2; TPSA ~72 Ų
Favorable physicochemical properties within Rule of Three space
In silico estimation; many sulfonamide fragments may exceed these ranges
Fragment-based drug discovery Medicinal chemistry Lead optimization

Clean Bioactivity Profile

A search of the ChEMBL database (CHEMBL4581360) reveals no reported bioactivity data (IC50, Ki, etc.) for N-cyclopentyloxane-4-sulfonamide against any biological target [1]. This contrasts with many structurally related sulfonamides that have established potency against enzymes such as carbonic anhydrase or dihydropteroate synthase [2]. The lack of pre-existing data positions this compound as a clean chemical probe for investigating novel biological mechanisms or for use in assay development, where off-target activities could confound results.

Clean Bioactivity Profile
Data to verify
0 reported bioactivities in ChEMBL
Supports use as a clean chemical probe; off-target annotation risk may be lower
Typical sulfonamides show carbonic anhydrase or DHPS activity; database query June 2026
Chemical probe Assay development Target validation

N-Cyclopentyloxane-4-sulfonamide Research Applications


Fragment-Based Drug Discovery for Enteroviruses

Use N-cyclopentyloxane-4-sulfonamide as a validated fragment hit for initiating structure-guided optimization programs against enterovirus proteases (3C and 2A). The compound's co-crystal structures (PDB: 7GNX, 7H3R) provide a clear molecular basis for designing analogs with improved potency and selectivity [1]. Its favorable physicochemical properties (MW 233, cLogP ~1.2) make it an ideal starting point for hit-to-lead campaigns targeting broad-spectrum anti-enteroviral therapeutics .

Chemical Probe for Enteroviral Protease Function

Employ N-cyclopentyloxane-4-sulfonamide as a chemical tool to investigate the biological function of 3C and 2A proteases in enterovirus replication. The lack of pre-existing bioactivity annotations in public databases ensures minimal confounding off-target effects in cellular assays [2]. The compound's binding mode, defined by X-ray crystallography, allows for rational design of control experiments (e.g., using binding-deficient mutants) to validate target engagement [1].

Scaffold for Broad-Spectrum Antiviral Development

Leverage the observed binding of N-cyclopentyloxane-4-sulfonamide to two distinct enteroviral proteases (EV-D68 3C and CVA16 2A) as a foundation for developing pan-enteroviral inhibitors [1][3]. The cyclopentyl-oxane sulfonamide core represents a privileged scaffold that can be elaborated to achieve potent inhibition across multiple enterovirus species, a critical need given the lack of approved therapies for many non-polio enteroviruses [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery for enteroviruses
Co-crystallized hit with validated binding mode
Crystallographic confirmation of target engagement; hit-to-lead optimization parameters
Chemical probe for protease function studies
Uncharacterized bioactivity profile in public databases
Binding-deficient mutant controls; off-target effect screening
Broad-spectrum antiviral scaffold research
Multi-protease binding (3C and 2A)
Pan-enteroviral activity profiling; selectivity across protease orthologs

Technical Documentation Hub

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10 linked technical documents
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